molecular formula C16H11Cl2NO2 B2700180 N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 36212-38-1

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B2700180
CAS RN: 36212-38-1
M. Wt: 320.17
InChI Key: DRKOLFKITCAJNK-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(3,4-dichlorophenyl)octanamide”, has been reported . It has a molecular formula of C14H19Cl2NO and a molar mass of 288.213 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in the Mitsunobu reaction .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

  • The study of peripheral benzodiazepine receptor ligands, including similar compounds, has shown in vivo anti-inflammatory properties, indicating potential therapeutic applications in treating inflammation (Torres et al., 1999).
  • Another research highlighted the synthesis and antimicrobial screening of novel derivatives, including similar benzofuran-2-carboxamides, showing significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Materials Science and Polymer Chemistry

  • Research involving the chlorosulfonation of N-benzyl carboxamides, including compounds with similar structures, has explored their applications in creating derivatives with potential uses in materials science, indicating their versatility in chemical synthesis (Cremlyn et al., 1989).
  • The study on the microwave-assisted synthesis of benzofuran-2-carboxamide derivatives for anti-inflammatory, analgesic, and antipyretic agents demonstrates the compound's relevance in medicinal chemistry and drug development (Xie et al., 2014).

Pharmacological Studies

  • Detailed pharmacological studies of benzofuran derivatives, including N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide, have shown diverse biological activities, highlighting their potential in developing new therapeutic agents (Saksena et al., 1971).

Chemical Synthesis and Characterization

  • Investigations into the synthesis and characterization of new chemical entities, including benzofuran-2-carboxamide derivatives, contribute to expanding the chemical space for potential drug discovery efforts. These studies explore the structural and electronic properties of these compounds, aiding in the design of molecules with desired biological activities (Vincetti et al., 2016).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)19-10-6-7-12(17)13(18)8-10/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKOLFKITCAJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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